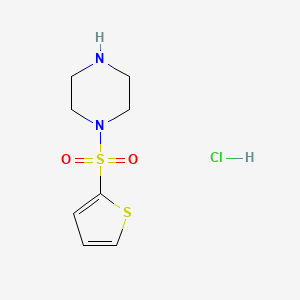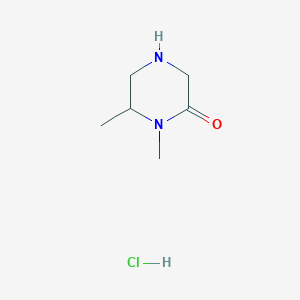![molecular formula C12H23N3O3 B2697336 Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 2094318-09-7](/img/structure/B2697336.png)
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate, commonly known as DMCP, is a synthetic compound with potential applications in scientific research. DMCP is a derivative of piperidine, a cyclic amine commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Mecanismo De Acción
The mechanism of action of DMCP involves its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and physiological effects.
Biochemical and Physiological Effects:
DMCP has been shown to have a number of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and altered responses to stress. DMCP has also been shown to have potential antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for investigating the role of these neurotransmitters in various physiological processes. DMCP is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMCP has some limitations as well. It is not a natural compound, and its effects on the brain may not fully reflect the effects of endogenous neurotransmitters. In addition, DMCP may have off-target effects on other neurotransmitter systems, which could complicate its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving DMCP. One area of interest is the development of DMCP-based therapies for depression, anxiety, and other psychiatric disorders. Another potential direction is the investigation of the role of dopamine and norepinephrine in various physiological processes, including learning and memory, reward processing, and stress response. Finally, further research is needed to fully understand the potential advantages and limitations of DMCP as a tool for investigating neurotransmitter systems in the brain.
Métodos De Síntesis
DMCP can be synthesized using a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with dimethylcarbamoyl chloride, followed by the addition of isopropyl chloroformate and triethylamine. The resulting product is DMCP, which can be purified and isolated using standard laboratory techniques.
Aplicaciones Científicas De Investigación
DMCP has potential applications in scientific research, particularly in the study of neurotransmitter systems in the brain. DMCP has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and other physiological processes. This makes DMCP a potential tool for investigating the role of these neurotransmitters in various diseases and disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIHVNZXRWIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

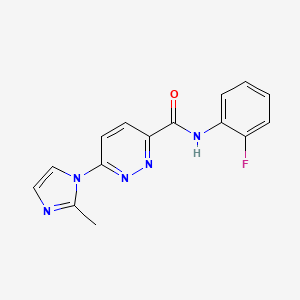

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)
![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
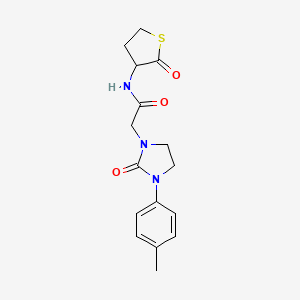
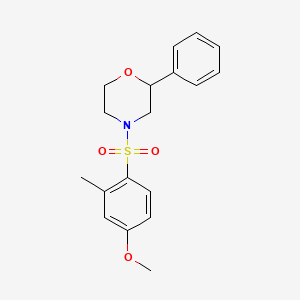
![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
